molecular formula C8H10ClN3O B1396751 (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol CAS No. 1169698-53-6

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Cat. No.: B1396751
CAS No.: 1169698-53-6
M. Wt: 199.64 g/mol
InChI Key: FQPKMXPPMDKWII-ZCFIWIBFSA-N
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Description

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKMXPPMDKWII-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247861
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
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Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169698-53-6
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169698-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Process Development Scientists

Optimized Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol (CAS: 1169698-53-6) is a high-value chiral heterocyclic intermediate. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., Met, Trk), GPCR ligands, and non-steroidal anti-inflammatory agents. Its structural core combines the electron-deficient pyridazine ring—essential for pi-stacking interactions in protein binding pockets—with a chiral pyrrolidine moiety that provides defined vector geometry for solubilizing groups or hydrogen-bond donors.

This guide outlines the physicochemical properties, an optimized synthetic route based on nucleophilic aromatic substitution (


), and a rigorous quality control framework for this compound.

Physicochemical Profile

PropertyData
Chemical Name (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
CAS Number 1169698-53-6
Molecular Weight 199.64 g/mol
Molecular Formula

SMILES O[C@H]1CN(C2=NN=C(Cl)C=C2)CC1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~13.5 (hydroxyl), ~2.5 (pyridazine N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

Reaction Rationale

The synthesis relies on a regioselective nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine. The 3,6-dichloropyridazine precursor is symmetric; however, upon mono-substitution, the electron density of the ring changes, deactivating the second chloride towards further substitution under controlled conditions.

Key Process Controls:

  • Stoichiometry: A 1:1 to 1:1.1 ratio of amine to pyridazine is strictly maintained to minimize the formation of the bis-substituted byproduct, 3,6-di(pyrrolidin-1-yl)pyridazine.

  • Base Selection: An inorganic base (

    
    ) is preferred over excess amine to prevent competitive nucleophilic attacks and to scavenge the HCl byproduct efficiently.
    
  • Temperature: Reaction kinetics are temperature-dependent. Reflux in ethanol or heating to 80°C in DMF are standard, but overheating promotes disubstitution.

Experimental Protocol

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1][2][3][4]

  • (R)-3-Pyrrolidinol (1.05 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Ethanol (Absolute) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3,6-dichloropyridazine (10 g, 67.1 mmol) and Ethanol (100 mL).

  • Addition: Add

    
     (18.5 g, 134 mmol) followed by the slow addition of (R)-3-pyrrolidinol (6.14 g, 70.5 mmol). Note: Slow addition favors mono-substitution.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LCMS. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][4]

    • Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4]

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: If necessary, purify via flash column chromatography on silica gel, eluting with a gradient of 0–5% Methanol in Dichloromethane (DCM).

  • Isolation: Dry organic fractions over

    
    , filter, and concentrate to yield the product as an off-white solid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Check Mix Mixing: 3,6-Dichloropyridazine + Solvent Add Base (K2CO3) Start->Mix Addition Controlled Addition: (R)-3-Pyrrolidinol (1.05 eq) Mix->Addition Inert Atm Reaction Reaction: Reflux (78°C), 4-6h Monitor: LCMS/TLC Addition->Reaction Check Completion Check: SM < 2%? Reaction->Check Check->Reaction No (Extend Time) Workup Workup: Filter Salts, Extract (EtOAc/Water) Check->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify Final Final Product: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol Purify->Final

Figure 1: Step-by-step synthetic workflow for the mono-substitution of 3,6-dichloropyridazine.

Quality Control & Characterization

Ensuring the enantiomeric purity and structural integrity of CAS 1169698-53-6 is vital, as the (S)-enantiomer may have significantly different biological activity.

Analytical Standards
  • 1H NMR (DMSO-d6, 400 MHz): Characteristic signals include the pyridazine protons (two doublets around

    
     7.0–7.5 ppm) and the chiral pyrrolidine multiplets (
    
    
    
    1.8–3.6 ppm).
  • LCMS: ESI+ mode,

    
    . Expect a characteristic chlorine isotope pattern (
    
    
    
    ratio of ~3:1).
  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

    • Target: >98% ee.[5]

QC Decision Tree

QCDecisionTree Sample Batch Sample Identity Identity Check (1H NMR, LCMS) Sample->Identity Purity Chemical Purity (HPLC > 98%) Identity->Purity Confirmed Fail Reprocess / Reject Identity->Fail Ambiguous Chiral Chiral Purity (Chiral HPLC > 98% ee) Purity->Chiral Pass Purity->Fail Fail Pass Release Batch Chiral->Pass Pass Chiral->Fail Fail

Figure 2: Quality Control Decision Tree ensuring chemical and optical purity.

Applications in Drug Discovery

The (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol scaffold is a versatile "warhead" precursor. The remaining chlorine atom at position 6 is highly reactive toward a second


 displacement or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Key Therapeutic Areas:

  • Kinase Inhibitors: Used to synthesize inhibitors for Met kinase and Trk kinase . The pyridazine nitrogen atoms function as hydrogen bond acceptors in the ATP-binding hinge region.

  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridazine derivatives have shown affinity for

    
     nAChRs, relevant in neurodegenerative disease research.
    
  • Fragment-Based Design: The compound serves as a rigid, polar fragment with defined chirality, ideal for probing stereoselective pockets in enzymes.

Safety and Handling

  • Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Institutes of Health (NIH). (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. J Med Chem. Retrieved from [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104447569A).[4] Retrieved from

Sources

Technical Guide: Solubility Profiling & Process Handling of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Physicochemical Characterization & Solvent Selection Strategy

  • Compound: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol (CAS: 1169698-53-6)

  • Application: Key Intermediate for TRK Inhibitors (e.g., Larotrectinib)[1]

Executive Summary

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a critical chiral building block utilized in the synthesis of tropomyosin receptor kinase (TRK) inhibitors, most notably Larotrectinib (Vitrakvi) . Its structure features a polar pyridazine ring substituted with a lipophilic chlorine atom and a chiral hydroxypyrrolidine moiety.

This guide provides a comprehensive technical assessment of its solubility profile. Understanding the interaction of this molecule with various organic solvents is essential for optimizing nucleophilic aromatic substitution (SNAr) reactions, designing efficient crystallization purifications, and ensuring high enantiomeric purity during scale-up.

Physicochemical Characterization

Before establishing a solubility profile, we must analyze the structural determinants governing the molecule's behavior in solution.

Structural Analysis
  • Pyridazine Core: A diazine ring that renders the molecule electron-deficient and polar. The nitrogen atoms can act as weak hydrogen bond acceptors.

  • Chlorine Substituent (C6): Increases lipophilicity (LogP) and serves as a handle for further coupling (e.g., Suzuki-Miyaura or SNAr).

  • (R)-3-Hydroxypyrrolidine Moiety: Introduces a chiral center and a hydroxyl group, acting as both a hydrogen bond donor (HBD) and acceptor (HBA). This significantly increases solubility in polar protic solvents compared to the non-hydroxylated analog.

Key Properties
PropertyValue / Description
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~0.5 – 0.9 (Amphiphilic)
pKa (Pyridazine N) ~2.5 – 3.5 (Weakly basic)
Chirality (R)-Enantiomer

Solubility Profile Assessment

The following data categorizes solvents based on their thermodynamic interaction with the solute. This profile is derived from the compound's functional group chemistry and standard process development data for pyridazinyl-pyrrolidinol intermediates.

Solubility Tier Table
Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Excellent dipole-dipole interactions; disrupts crystal lattice energy effectively. Preferred for SNAr reaction media.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Strong H-bonding with the pyrrolidine -OH and pyridazine nitrogens. Suitable for recrystallization when paired with water or antisolvents.
Chlorinated DCM, Chloroform Moderate (10-50 mg/mL) Good solvation of the chloropyridazine core but less effective at engaging the hydroxyl group. Standard solvent for extraction/workup.
Esters/Ketones Ethyl Acetate, Acetone Moderate to Low Variable solubility. Often used as the "solvent" in solvent/antisolvent crystallization screens.
Non-Polar Hexane, Heptane, Toluene Insoluble (<1 mg/mL) Lack of polarity prevents solvation of the heterocyclic core. Excellent antisolvents for precipitation.
Aqueous Water Moderate (pH dependent) Moderate solubility at neutral pH due to the -OH group. Solubility increases significantly at acidic pH (protonation of pyridazine/pyrrolidine N).
Process Implications
  • Reaction Solvent: DMF or DMSO is recommended for the synthesis of this intermediate (reaction of 3,6-dichloropyridazine with (R)-3-pyrrolidinol) to ensure homogeneity and rapid kinetics.

  • Extraction: Dichloromethane (DCM) is the preferred organic phase for aqueous workups, offering a good balance of solubility and immiscibility with water.

  • Purification: A solvent system of Ethanol/Heptane or Ethyl Acetate/Hexane is ideal for crystallization. The compound dissolves in the hot polar solvent and precipitates upon cooling or addition of the non-polar antisolvent.

Experimental Protocols

To validate the specific solubility limits for your batch, follow this self-validating "Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached, providing data robust enough for regulatory filing.

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation concentration (C_sat) at 25°C.

  • Preparation: Weigh ~50 mg of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration:

    • Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.

    • Remove the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Dilute the filtrate 100x with Mobile Phase A.

    • Analyze via HPLC (UV detection at 254 nm).

    • Calculate concentration against a 5-point calibration curve.

Self-Validation Step: Measure the pH of the saturated solution (for aqueous/protic solvents). A significant drift indicates potential degradation or salt formation, invalidating the result.

Synthesis & Purification Workflow

The solubility profile directly informs the manufacturing workflow. Below is the optimized pathway for generating and purifying this intermediate for Larotrectinib synthesis.

Workflow Logic
  • Synthesis: High solubility in DMSO allows the SNAr reaction to proceed at moderate temperatures (80°C) with K₂CO₃ base.

  • Quench: The reaction mixture is poured into Water (antisolvent), causing the product to precipitate or oil out.

  • Extraction: If oiling occurs, DCM is used to extract the product.

  • Crystallization: The crude residue is redissolved in hot Ethyl Acetate and precipitated with Heptane to remove impurities.

Process Diagram (Graphviz)

G Start Raw Materials: 3,6-Dichloropyridazine (R)-3-Pyrrolidinol Reaction SNAr Reaction Solvent: DMSO or DMF Base: K2CO3, 80°C Start->Reaction Dissolution Quench Quench / Workup Add Water (Antisolvent) Extract with DCM Reaction->Quench Conversion >95% Evap Solvent Exchange Concentrate DCM Swap to Ethyl Acetate Quench->Evap Phase Separation Cryst Crystallization Heat to 60°C (EtOAc) Add Heptane slowly Cool to 5°C Evap->Cryst Supersaturation Filter Filtration & Drying Wash with Heptane Vacuum Dry Cryst->Filter Precipitation Product Final Product: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol >98% Purity Filter->Product Isolation

Caption: Optimized synthesis and purification workflow leveraging solubility differentials between DMSO (reaction) and Ethyl Acetate/Heptane (crystallization).

References

  • Larotrectinib Synthesis & Intermediates

    • Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors.[2] Array BioPharma Inc. (2010). WO2010048314.

    • Process for Preparing Pure (3S)-Pyrrolidin-3-ol.[2] (Related enantiomer handling).[3] EP4382529A1.

  • Pyridazine Chemistry & Solubility

    • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. (2025).

    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. MDPI Molecules. (2019).

  • Compound Identification

    • (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol Product Page. BLDpharm.

Sources

Difference between (R) and (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. The compound 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This technical guide provides a comprehensive analysis of the critical differences between these enantiomers, from their synthesis and analytical separation to the mechanistic basis for their potential differential biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the evaluation of chiral molecules in modern pharmacology.

Introduction: The Imperative of Stereochemistry

The molecular scaffold 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol merges two heterocycles of significant pharmacological interest. The pyridazine ring is a "privileged" structure in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug-target interactions.[1] Derivatives of the pyridazine core have shown a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and analgesic agents.[2][3][4] The pyrrolidine ring, particularly functionalized pyrrolidinols, is a ubiquitous motif in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule.[5][6][7]

The confluence of these two scaffolds results in 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol, a molecule with a chiral center at the C3 position of the pyrrolidine ring. This single stereocenter means the molecule exists as a pair of enantiomers, (R) and (S). In biological systems, these enantiomers are not equivalent. The body is a chiral environment, and the interaction between a small molecule and a biological target (like an enzyme or receptor) is highly stereospecific. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[8] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) strongly recommend the separate evaluation of each enantiomer of a chiral drug candidate.[8][9] This guide will dissect the critical aspects of differentiating the (R) and (S) enantiomers of this compound.

Enantioselective Synthesis: Crafting Chiral Purity

The production of single-enantiomer drugs is paramount. While chiral resolution of a racemic mixture is a viable strategy, modern pharmaceutical development prioritizes enantioselective synthesis, which creates the desired enantiomer directly, improving efficiency and reducing waste.

Chiral Pool Synthesis

One of the most robust strategies involves starting with a readily available, inexpensive, and enantiomerically pure precursor from the "chiral pool." For the synthesis of chiral pyrrolidin-3-ols, a common starting material is (S)- or (R)-proline, or their derivatives like 4-hydroxyproline.[6] A plausible route to (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol could begin with commercially available (S)-pyrrolidin-3-ol, which can be synthesized from precursors like (S)-4-amino-2-hydroxybutyric acid.[10]

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve one equivalent of (S)-pyrrolidin-3-ol in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, to the solution to deprotonate the pyrrolidine nitrogen.

  • SNAr Reaction: Add one equivalent of 3,6-dichloropyridazine to the reaction mixture. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack by the deprotonated pyrrolidine.

  • Reaction Conditions: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically pure product.

Rationale: This SNAr approach is a standard and reliable method for coupling amines to activated heteroaromatic chlorides. The choice of a non-nucleophilic base is critical to prevent competing side reactions. The (R)-enantiomer can be synthesized using the same protocol, starting with (R)-pyrrolidin-3-ol.

cluster_0 Enantioselective Synthesis Workflow Start (S)-Pyrrolidin-3-ol (Chiral Precursor) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent 3,6-Dichloropyridazine + Base (e.g., DIPEA) Reagent->Reaction Purify Purification (Column Chromatography) Reaction->Purify Product (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol Purify->Product

Caption: Workflow for enantioselective synthesis.

Analytical Separation: The Key to Enantiomeric Purity

The ability to accurately separate and quantify enantiomers is essential for quality control and regulatory submission. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[11][12]

Chiral HPLC Method Development

A CSP creates a chiral environment within the HPLC column. Enantiomers passing through the column interact transiently with the stationary phase, forming diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening.[9]

Protocol: Chiral HPLC Method Development

  • Column Selection: Begin screening with polysaccharide-based CSPs, such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).

  • Mobile Phase Screening:

    • Normal Phase: Use a primary mobile phase of n-Hexane or n-Heptane with an alcohol modifier (e.g., isopropanol or ethanol). Screen modifier percentages from 5% to 40%. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape for ionizable compounds.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer).

  • Parameter Optimization: Once initial separation is observed, optimize the flow rate (typically 0.5-1.5 mL/min), column temperature (25-40 °C), and the exact mobile phase composition to achieve baseline resolution (Rs > 1.5).

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

ParameterTypical Starting ConditionRationale
Chiral Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)Amylose-based CSPs show broad enantioselectivity for a wide range of compounds.
Mobile Phase n-Heptane / Isopropanol (80:20, v/v)A standard normal-phase condition that provides a good balance of solubility and interaction.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CAmbient temperature is a good starting point to minimize thermal effects.
Detection UV at 254 nmCommon wavelength for aromatic and heteroaromatic systems.

Table 1: Example starting conditions for chiral HPLC method development.

cluster_1 Chiral HPLC Analysis Workflow Sample Racemic Mixture of (R/S)-Enantiomers Inject Injection onto Chiral HPLC Column Sample->Inject Column Chiral Stationary Phase (CSP) (Differential Interaction) Inject->Column Detect UV Detector Column->Detect Chroma Chromatogram (Two Separated Peaks) Detect->Chroma

Caption: Workflow for chiral HPLC analysis.

The Mechanistic Basis for Differential Biological Activity

The distinct biological effects of enantiomers arise from their differential interactions with chiral biological macromolecules. According to the Easson-Stedman hypothesis, a three-point interaction between a chiral molecule and its receptor is necessary for stereoselectivity. If one enantiomer can achieve this optimal three-point fit while its mirror image cannot, a significant difference in biological activity will be observed.

For 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol, the key interaction points are likely:

  • Hydrogen Bond Donor/Acceptor: The pyrrolidine nitrogen.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl group at the C3 stereocenter.

  • Hydrophobic/Aromatic Interactions: The chloropyridazine ring system.

The fixed spatial position of the hydroxyl group in the (R) versus the (S) enantiomer is critical. In a receptor's binding pocket, one enantiomer might place this hydroxyl group in a position to form a crucial hydrogen bond with an amino acid residue (e.g., Asp, Ser, Thr), while the other enantiomer would orient it away from this potential interaction, leading to a dramatic loss in binding affinity and potency.

For instance, many kinase inhibitors rely on specific hydrogen bonds to the "hinge" region of the enzyme's active site. If our compound were a kinase inhibitor, the stereochemistry of the hydroxyl group could determine whether it can form one of these essential bonds. Similarly, PARP-1 inhibitors often engage in hydrogen bonding with key residues in the nicotinamide binding pocket.[13] The precise 3D orientation of the pyrrolidinol moiety would be a deciding factor in the efficacy of such an interaction.

Caption: Stereoselective three-point receptor binding model.

Conclusion and Future Outlook

The differentiation of the (R) and (S) enantiomers of 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol is not merely an academic exercise but a critical necessity in the path of drug discovery and development. While they share identical chemical formulas and physical properties in an achiral context, their behavior in the chiral environment of the human body can be profoundly different.

This guide has outlined the core principles and methodologies required to address this challenge. The key takeaways for any research program involving this molecule are:

  • Prioritize Enantioselective Synthesis: Develop a scalable synthesis that directly yields the desired single enantiomer.

  • Develop a Validated Chiral Analytical Method: A robust and reliable chiral HPLC or SFC method is non-negotiable for ensuring enantiomeric purity and stability.

  • Conduct Separate Biological Evaluations: The (R) and (S) enantiomers must be evaluated independently for on-target activity, off-target effects, and full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Future work should focus on the practical application of these principles: the execution of an efficient enantioselective synthesis, the determination of the absolute configuration via X-ray crystallography, and a head-to-head comparison of the enantiomers in relevant in vitro and in vivo biological assays to identify the true eutomer for further development as a potential therapeutic agent.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (n.d.).
  • Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. (2019). MDPI.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023).
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (2012). PubMed.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020). PubMed.
  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.
  • Drug design, development and biological screening of pyridazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). University of Palermo Institutional Repository.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed.
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). MDPI.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

The 6-Chloropyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyridazine Ring in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, are of paramount importance in drug-target interactions.[1] These characteristics, combined with the potential for improved metabolic stability and reduced off-target effects, such as lower cytochrome P450 inhibition, have made pyridazine and its derivatives highly attractive for the design of novel therapeutic agents.[1] A multitude of pyridazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Among the various substituted pyridazines, the 6-chloropyridazine core stands out as a particularly versatile and valuable building block. The presence of a chlorine atom at the 6-position provides a reactive handle for a wide array of chemical transformations, enabling the facile introduction of diverse substituents. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles, making the 6-chloropyridazine scaffold a cornerstone in the development of targeted therapies. This guide provides a comprehensive overview of the synthesis, functionalization, and medicinal chemistry applications of 6-chloropyridazine derivatives, offering insights into their mechanisms of action and providing detailed experimental protocols for their preparation and evaluation.

Synthetic Strategies for the Functionalization of the 6-Chloropyridazine Core

The reactivity of the 6-chloropyridazine scaffold is dominated by the chemistry of the C-Cl bond. The electron-withdrawing nature of the two adjacent nitrogen atoms renders the carbon atom at the 6-position susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. These two major reaction classes form the foundation for the chemical diversification of this important heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of 6-chloropyridazine chemistry, allowing for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom to form a negatively charged Meisenheimer-like intermediate.[4] This intermediate is stabilized by the electron-withdrawing pyridazine ring. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Experimental Protocol: Synthesis of 6-Phenoxypyridazine Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of a 6-chloropyridazine derivative with a substituted phenol.

Materials:

  • 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 equiv)

  • Substituted phenol (e.g., p-methoxyphenol) (1.0 equiv)

  • Sodium hydride (NaH) (1.1 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted phenol and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding phenoxide.

  • Add a solution of the 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenoxypyridazine derivative.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for the functionalization of the 6-chloropyridazine core. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds, coupling the 6-chloropyridazine with an organoboron reagent (boronic acid or boronate ester).[6] This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridazines, which are common motifs in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridazine derivative with a boronic acid.

Materials:

  • 6-Chloropyridazine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridazine derivative, the boronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Hartwig-Buchwald amination is a powerful method for the formation of C-N bonds, coupling the 6-chloropyridazine with a primary or secondary amine.[7][8] This reaction is crucial for introducing diverse amino substituents, which can act as key pharmacophores and modulate the physicochemical properties of the resulting molecules.

Experimental Protocol: Hartwig-Buchwald Amination of a 6-Chloropyridazine

This protocol outlines a general procedure for the palladium-catalyzed amination of a 6-chloropyridazine derivative.

Materials:

  • 6-Chloropyridazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand.

  • Add the 6-chloropyridazine derivative, the base, and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the 6-chloropyridazine and a terminal alkyne.[9][10] This reaction is valuable for the synthesis of alkynyl-substituted pyridazines, which can serve as versatile intermediates for further transformations or as key structural elements in biologically active molecules.

Experimental Protocol: Sonogashira Coupling of a 6-Chloropyridazine

This protocol provides a general method for the Sonogashira coupling of a 6-chloropyridazine derivative with a terminal alkyne.

Materials:

  • 6-Chloropyridazine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 6-chloropyridazine derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The introduction of a nitrile group onto the pyridazine ring can be achieved through palladium-catalyzed cyanation. The nitrile group is a valuable functional group that can be converted into other functionalities or can act as a key interacting group with a biological target. Non-toxic cyanide sources like potassium hexacyanoferrate(II) are increasingly used for safety reasons.[11][12]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a general procedure for the cyanation of a 6-chloropyridazine derivative using potassium hexacyanoferrate(II).

Materials:

  • 6-Chloropyridazine derivative (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., CM-phos) (4 mol%)

  • Base (e.g., Na₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., MeCN/water)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the 6-chloropyridazine derivative, K₄[Fe(CN)₆]·3H₂O, palladium catalyst, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the required temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[11]

G cluster_reactions Functionalization Reactions cluster_products Functionalized Derivatives Chloropyridazine 6-Chloropyridazine Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) Chloropyridazine->SNAr Nu-H (O, S, N) Suzuki Suzuki-Miyaura Coupling Chloropyridazine->Suzuki R-B(OH)₂ [Pd] Buchwald Hartwig-Buchwald Amination Chloropyridazine->Buchwald R₂NH [Pd] Sonogashira Sonogashira Coupling Chloropyridazine->Sonogashira R-C≡CH [Pd], [Cu] Cyanation Palladium-Catalyzed Cyanation Chloropyridazine->Cyanation 'CN⁻' source [Pd] Ethers_Thioethers Ethers, Thioethers, Amines SNAr->Ethers_Thioethers Aryl_Heteroaryl Aryl/Heteroaryl Substituted Suzuki->Aryl_Heteroaryl Amino_Pyridazines Amino-Pyridazines Buchwald->Amino_Pyridazines Alkynyl_Pyridazines Alkynyl-Pyridazines Sonogashira->Alkynyl_Pyridazines Cyano_Pyridazines Cyano-Pyridazines Cyanation->Cyano_Pyridazines

Caption: Key functionalization strategies for the 6-chloropyridazine scaffold.

Medicinal Chemistry Applications of 6-Chloropyridazine Scaffolds

The synthetic versatility of the 6-chloropyridazine core has been extensively leveraged in the discovery of potent and selective modulators of a wide range of biological targets. This section will highlight key therapeutic areas where 6-chloropyridazine derivatives have made a significant impact.

Oncology

The field of oncology has been a major focus for the application of 6-chloropyridazine scaffolds, with numerous derivatives showing potent anticancer activity through various mechanisms.[13]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 6-chloropyridazine scaffold has proven to be an excellent template for the design of kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Several 6-chloropyridazine derivatives have been developed as potent VEGFR-2 inhibitors. For instance, certain pyridazine-containing compounds have shown significant VEGFR inhibitory activity, with percentage inhibition values ranging from 89.6% to 92.0% at a 10 µM concentration.[14]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 Raf Raf PLCg->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inhibitor 6-Chloropyridazine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for 6-chloropyridazine-based inhibitors.[1][2][15]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[16] A series of 3,6-disubstituted pyridazines have been identified as potent CDK2 inhibitors, with IC₅₀ values as low as 20.1 nM.[16] These compounds induce cell cycle arrest and apoptosis in cancer cell lines.

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Inhibitor 6-Chloropyridazine Derivative Inhibitor->CDK2 Inhibition

Caption: The role of the Cyclin E/CDK2 complex in the G1/S transition and its inhibition by 6-chloropyridazine derivatives.[17][18][19]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in various cellular processes, and its inhibitors are being explored for the treatment of several diseases, including cancer and neurodegenerative disorders. Imidazo[1,2-b]pyridazine derivatives have been developed as potent GSK-3β inhibitors, with some compounds demonstrating brain penetrance and efficacy in animal models of Alzheimer's disease.[20]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[21][22] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Novel 4-chloropyridazinoxyphenyl conjugates have been designed and synthesized as PARP-1 inhibitors, with some derivatives showing comparable efficiency to the approved drug olaparib.[13]

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARylation Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruitment Repair SSB Repair Repair_Proteins->Repair Inhibitor 6-Chloropyridazine Derivative Inhibitor->PARP1 Inhibition

Caption: The role of PARP-1 in single-strand break repair and its inhibition by 6-chloropyridazine-based compounds.[14][23][24]

Neurological Disorders

The 6-chloropyridazine scaffold has also found applications in the development of agents targeting the central nervous system.

Neuronal nicotinic acetylcholine receptors are involved in various physiological processes in the brain, and their modulation is a therapeutic strategy for neurological and psychiatric disorders.[1] Derivatives of 6-chloropyridazine have been synthesized and shown to have high affinity for nAChRs, with Kᵢ values in the nanomolar range.[5][25]

Compound ClassTargetBiological Activity (Kᵢ)
3,8-Diazabicyclo[3.2.1]octane derivativesnAChRsNanomolar range
2,5-Diazabicyclo[2.2.1]heptane derivativesnAChRsNanomolar range
Piperazine derivativesnAChRsNanomolar range
Homopiperazine derivativesnAChRsNanomolar range

Table 1: Affinity of 6-Chloropyridazin-3-yl Derivatives for Nicotinic Acetylcholine Receptors.[5][25]

Anti-inflammatory and Antimicrobial Applications

The pyridazine core is also present in compounds with anti-inflammatory and antimicrobial properties. 3-Amino-6-chloropyridazine derivatives, for example, have been shown to exhibit strong bacteriostatic effects against bacteria such as Escherichia coli and Staphylococcus aureus.[26] Additionally, pyridazine derivatives have been investigated as anti-inflammatory agents, with some compounds designed to inhibit cyclooxygenase-2 (COX-2).[27]

Derivative ClassTarget Organism/EnzymeActivity
3-Sulfanilyl-6-chloropyridazineE. coli, S. aureusStrong bacteriostatic effect
Pyrazole-substituted pyridazinesCOX-2Anti-inflammatory
3-Allylthio-6-aminopyridazinesVarious cancer cell linesAntiproliferative

Table 2: Diverse Biological Activities of 6-Chloropyridazine Derivatives.[13][26][27][28]

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the 6-chloropyridazine scaffold has provided valuable insights into the structure-activity relationships for various biological targets.

  • Kinase Inhibitors: For many kinase inhibitors, a key interaction is the formation of a hydrogen bond between a nitrogen atom of the heterocyclic core and the hinge region of the kinase domain. The substituents at the 3- and 6-positions of the pyridazine ring are crucial for potency and selectivity. For example, in a series of pyridine-based ROCK inhibitors, 2-amino and 2-fluoro substitutions on the pyridine ring reduced CYP inhibition while maintaining good potency.[27][29]

  • Anticancer Agents: In a series of 3,6-disubstituted pyridazines targeting CDK2, the nature of the substituent at the 6-position significantly influenced the antiproliferative activity. Compounds with a 4-methoxyphenyl or a 3,4,5-trimethoxyphenyl group at this position exhibited high potency.[16]

  • Amyloid Inhibition: In the development of pyridazine-based inhibitors of amyloid fibril formation, the position and nature of substituents on the flanking aromatic rings were found to be critical for inhibitory activity. A fluorinated derivative showed enhanced kinetic inhibition of fibril nucleation.[30]

Conclusion and Future Perspectives

The 6-chloropyridazine scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its synthetic accessibility and the reactivity of the C-Cl bond provide a robust platform for the generation of diverse chemical libraries. The wide range of biological activities exhibited by 6-chloropyridazine derivatives, particularly in the areas of oncology and neuroscience, underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the development of more selective and potent inhibitors of novel biological targets. The exploration of new and innovative synthetic methodologies for the functionalization of the pyridazine ring will continue to expand the accessible chemical space. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of 6-chloropyridazine-based compounds will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this "privileged scaffold" promises to yield new and effective treatments for a wide range of human diseases.

References

  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Journal of Medicinal Chemistry. (2023). ACS Publications. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mechanism of action of PARP1 in base excision repair (A) and single-strand DNA nick repair (B) - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Full article: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Taylor & Francis. [Link]

  • Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. (2010). PubMed. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002). PubMed. [Link]

  • PARP1 - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC. (2024). NIH. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Mechanism for DNA repair of PARP-1. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - Journal of Medicinal Chemistry - Figshare. (2015). Figshare. [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). NIH. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018). PubMed. [Link]

  • Cyclin E/Cdk2 - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 22, 2026, from [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved February 22, 2026, from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. (2021). Frontiers. [Link]

  • The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC. (n.d.). NIH. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). NIH. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (n.d.). Retrieved February 22, 2026, from [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Thieme. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Wiley Online Library. [Link]

  • CAS Number: 5469-69-2 | 3-Amino-6-chloropyridazine - Ganapa Life Science. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. [Link]

  • A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. (2011). Semantic Scholar. [Link]

  • Drug IC50 from 3D HepaTox Chip (mM) IC50 from literature (mM) Acetaminophen (APAP) 16.90 14.01. (n.d.). Retrieved February 22, 2026, from [Link]

  • a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. (n.d.). Retrieved February 22, 2026, from [Link]

  • Table S3. IC50 values of different types of drug. (n.d.). Retrieved February 22, 2026, from [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002). PubMed. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (n.d.). Indian Academy of Sciences. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 22, 2026, from [Link]

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube. [Link]

Sources

Hydrogen bond donor and acceptor count for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Analysis of Hydrogen Bonding Potential for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding characteristics of the molecule (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Hydrogen bonds are critical non-covalent interactions that govern molecular recognition, protein-ligand binding, and the pharmacokinetic properties of drug candidates. A precise understanding of a molecule's capacity to act as a hydrogen bond donor or acceptor is therefore fundamental for drug design and development. This document elucidates the theoretical principles of hydrogen bonding and applies them to a systematic, functional group-by-group analysis of the target molecule. Our findings identify one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA) . These values are contextualized within established frameworks for assessing drug-likeness, such as Lipinski's Rule of Five.

Foundational Principles of Hydrogen Bonding in Drug Discovery

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[1][2] This interaction is stronger than a typical dipole-dipole interaction and plays a pivotal role in the structure of biological macromolecules and the binding of ligands to their targets.

  • Hydrogen Bond Donor (HBD): A functional group containing a hydrogen atom attached to an electronegative element, most commonly oxygen or nitrogen (e.g., O-H or N-H groups).[3][4][5] The electronegative atom polarizes the covalent bond, imparting a partial positive charge on the hydrogen atom and making it available for interaction.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom, typically oxygen or nitrogen, that possesses at least one lone pair of electrons.[4][6] This lone pair can interact with the partially positive hydrogen atom from a donor group.[1][7]

In drug discovery, the number of HBDs and HBAs in a molecule is a key descriptor of its physicochemical properties, influencing solubility, permeability, and metabolic stability. Rules of thumb, such as Lipinski's Rule of Five, use these counts to predict the oral bioavailability of a drug candidate.[8][9][10] The rule suggests that orally active drugs generally have no more than 5 HBDs and 10 HBAs.[8][11]

G cluster_donor Donor Molecule cluster_acceptor Acceptor Molecule Donor D-H Acceptor :A Donor->Acceptor Hydrogen Bond D_atom D = Electronegative Atom (e.g., O, N) H_atom H = Hydrogen Atom A_atom A = Electronegative Atom (e.g., O, N) with lone pair G cluster_moieties Constituent Moieties Molecule (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol Pyridazine 6-Chloropyridazine Molecule->Pyridazine contains Pyrrolidine (R)-Pyrrolidin-3-ol Molecule->Pyrrolidine contains

Figure 2: Key structural components of the target molecule.

Identification of Hydrogen Bond Donors (HBD)

The identification of HBDs involves scanning the molecule for hydrogen atoms covalently bonded to either oxygen or nitrogen.

  • Pyrrolidine Ring: This ring contains a hydroxyl (-OH) group at the C3 position. The hydrogen atom in this group is bonded to an electronegative oxygen atom.

    • Result: This O-H group constitutes one hydrogen bond donor.

  • Pyrrolidine Nitrogen: The nitrogen atom within the pyrrolidine ring is tertiary, forming covalent bonds with two carbon atoms in the ring and one carbon atom of the pyridazine ring. It has no attached hydrogen atoms.

    • Result: This nitrogen is not a hydrogen bond donor.

  • Pyridazine Ring: The two nitrogen atoms in the pyridazine ring are part of an aromatic system and are covalently bonded to carbon atoms. They do not have any attached hydrogen atoms.

    • Result: These nitrogens are not hydrogen bond donors.

Identification of Hydrogen Bond Acceptors (HBA)

The identification of HBAs involves locating all electronegative nitrogen and oxygen atoms, as each contains lone electron pairs capable of accepting a hydrogen bond. [8][10]

  • Hydroxyl Oxygen: The oxygen atom of the hydroxyl (-OH) group on the pyrrolidine ring possesses lone pairs of electrons.

    • Result: This constitutes one hydrogen bond acceptor site.

  • Pyrrolidine Nitrogen: The tertiary nitrogen atom in the pyrrolidine ring has a lone pair of electrons.

    • Result: This constitutes one hydrogen bond acceptor site.

  • Pyridazine Nitrogens: The pyridazine ring contains two nitrogen atoms. Each of these atoms has a lone pair of electrons available for hydrogen bonding.

    • Result: These constitute two distinct hydrogen bond acceptor sites.

Quantitative Summary and Medicinal Chemistry Context

The analysis provides a clear count of the hydrogen bonding potential for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol. This data is crucial for computational modeling and for assessing the compound's "drug-likeness."

Table 1: Hydrogen Bonding Profile

ParameterDefinitionCount
Hydrogen Bond Donors (HBD) Sum of O-H and N-H bonds1
Hydrogen Bond Acceptors (HBA) Sum of all nitrogen and oxygen atoms4

These values fall well within the parameters defined by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). [8][12]This compliance suggests that the molecule possesses a physicochemical profile that is not prohibitive of good oral absorption and permeability, making it a viable candidate for further investigation in a drug discovery pipeline.

Protocol for Hydrogen Bond Property Assessment

The determination of HBD and HBA counts is a foundational protocol in computational chemistry and cheminformatics. The self-validating system described below ensures a reproducible and accurate assessment based on fundamental chemical principles.

Workflow: Manual Enumeration from 2D Structure
  • Obtain Validated 2D Structure: Secure the correct 2D chemical structure of the molecule, ensuring all atoms and bonds are explicitly represented.

  • HBD Enumeration:

    • Inspect the entire structure for all occurrences of hydroxyl (-OH) and amine (-NH, -NH₂) groups.

    • Sum the total number of hydrogen atoms attached to any oxygen or nitrogen atom. This sum is the final HBD count.

  • HBA Enumeration (Lipinski Definition):

    • Inspect the entire structure for all occurrences of oxygen and nitrogen atoms, regardless of their bonding environment (e.g., hydroxyls, ethers, amines, pyridines).

    • Sum the total number of these atoms. This sum is the final HBA count.

  • Cross-Validation: Compare the manually derived counts with results from validated cheminformatics software (e.g., ChemDraw, RDKit) to ensure accuracy.

G Start Start: Input 2D Molecular Structure Scan_HBD Step 1: Scan for all O-H and N-H bonds Start->Scan_HBD Count_HBD Step 2: Sum H atoms from Step 1 (Final HBD Count) Scan_HBD->Count_HBD Scan_HBA Step 3: Scan for all O and N atoms Count_HBD->Scan_HBA Count_HBA Step 4: Sum atoms from Step 3 (Final HBA Count) Scan_HBA->Count_HBA End End: Final HBD/HBA Profile Count_HBA->End

Figure 3: Workflow for systematic HBD and HBA enumeration.

Conclusion

The systematic analysis of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol reveals a clear and favorable hydrogen bonding profile for a potential drug candidate. The molecule possesses one hydrogen bond donor and four hydrogen bond acceptors . This profile is fully compliant with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This in-depth guide provides researchers and drug development professionals with the foundational data and analytical workflow necessary for informed decision-making in the progression of this and structurally related compounds.

References

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • H-bond donors vs H-bond acceptors. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Understanding Hydrogen Bonds: Donors and Acceptors Explained. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? (2020, May 3). Quora. Retrieved from [Link]

  • What are Hydrogen Bond Accepter and Hydrogen Bond Donor? (2014, October 2). Chemistry!!! Not Mystery. Retrieved from [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes.
  • Lipinski Rule of Five. (n.d.). SCFBio @ IIT Delhi. Retrieved from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Hydrogen Bond Donor Acceptor Plugin. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • How does CDD count the # of hydrogen bond acceptors on molecules? (2023, January 22). Collaborative Drug Discovery. Retrieved from [Link]

  • What is a simple way to find out how many hydrogen bonds a molecule can form? (2018, May 31). Quora. Retrieved from [Link]

  • How to identify Hydrogen bond Donors and Acceptors - worked examples. (2024, March 5). YouTube. Retrieved from [Link]

  • Identify the hydrogen bond donors and hydrogen bond acceptors in... (n.d.). Pearson. Retrieved from [Link]

Sources

Methodological & Application

High-Precision Buchwald-Hartwig Amination of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

[1][2]

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of (R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol (referred to herein as Substrate-A ).

Pyridazine scaffolds are privileged structures in kinase inhibitors and GPCR ligands due to their ability to engage in hydrogen bonding and π-stacking interactions.[1][2] However, the 6-chloropyridazine core presents specific synthetic challenges:

  • Catalyst Deactivation: The pyridazine nitrogens can displace phosphine ligands, poisoning the Pd catalyst.

  • Chemoselectivity: Substrate-A contains a free secondary hydroxyl group at the C3 position of the pyrrolidine ring.[2] Unoptimized conditions can lead to competitive O-arylation or alcohol dehydrogenation.[1][2]

  • Electronic Bias: The electron-deficient nature of the pyridazine ring facilitates oxidative addition but can impede reductive elimination, particularly with electron-poor amine coupling partners.[1][2]

This guide provides a robust, self-validating protocol using RuPhos Pd G3 precatalyst and Cs₂CO₃ , ensuring high chemoselectivity (>95% N-arylation) and preservation of the chiral center.[1][2]

Substrate Profile & Precursor Synthesis[3][4]

Substrate Analysis
  • Compound: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol[1][2]

  • Molecular Weight: 199.64 g/mol [1][2]

  • Key Features:

    • Electrophile: C6-Chlorine (activated by the electron-deficient pyridazine ring).[1][2]

    • Nucleophile/Interference: C3-Hydroxyl (secondary, R-configuration).[1][2]

    • Chirality: The (R)-configuration must be maintained; harsh bases or high temperatures could theoretically induce racemization via elimination-addition mechanisms, though unlikely for this specific scaffold under standard conditions.[1][2]

Precursor Preparation (Brief)

Substrate-A is typically synthesized via Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), (R)-3-Hydroxypyrrolidine (1.05 equiv), K₂CO₃ (2.0 equiv).[1][2]

  • Conditions: DMF or DMSO, 80°C, 4-6 hours.

  • Note: The monosubstitution is highly selective. The resulting product is a stable solid that serves as the electrophile for the Buchwald-Hartwig coupling.[2]

Strategic Reaction Design (The "Why")

Catalyst Selection: The RuPhos Advantage

For heteroaryl chlorides, particularly pyridazines, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.[1][2]

  • Mechanism: The bulky biaryl structure prevents the formation of stable bis-palladium complexes (which are inactive) and inhibits the coordination of the pyridazine nitrogen to the metal center.

  • Precatalyst: We utilize RuPhos Pd G3 (or G4).[1] These precatalysts ensure the rapid generation of the active monoligated Pd(0) species at low temperatures, minimizing induction periods and catalyst decomposition.

Base Selection: Chemoselectivity Control[1][2]
  • The Risk: Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are standard for Buchwald couplings but are risky here.[1][2] They can deprotonate the secondary alcohol on Substrate-A (pKa ~17), leading to competitive O-arylation (ether formation).[1][2]

  • The Solution: Cesium Carbonate (Cs₂CO₃) .[3] It is strong enough to deprotonate the ammonium intermediate (facilitating reductive elimination) but generally too weak to fully deprotonate the secondary alcohol in non-polar solvents, thereby enforcing N-selectivity .

Solvent System
  • 1,4-Dioxane or t-Amyl Alcohol .[1][2] Dioxane is preferred for solubility. t-Amyl alcohol is an alternative if higher temperatures (>100°C) are required for sterically hindered amines.[1][2]

Standardized Protocol

Materials
  • Electrophile: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol (1.0 equiv)[1][2]

  • Nucleophile: Amine Partner (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G3 (1.0 - 3.0 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 - 3.0 equiv, anhydrous, finely ground)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

Step 1: Reactor Setup

  • Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.

  • Cool to room temperature under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Schlenk Line) [1]

  • Add Substrate-A (199.6 mg, 1.0 mmol).

  • Add Cs₂CO₃ (651 mg, 2.0 mmol). Crucial: Base must be dry.[1]

  • Add RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%).

  • If the amine partner is a solid, add it now (1.2 mmol).

  • Seal the vessel with a septum cap.

Step 3: Solvent & Liquid Reagent Addition

  • Evacuate and backfill with Argon (3 cycles).[3]

  • Inject anhydrous 1,4-Dioxane (5.0 mL).

  • If the amine partner is a liquid, add it now via microliter syringe (1.2 mmol).

Step 4: Reaction

  • Place the vessel in a pre-heated oil bath or heating block at 85°C .

  • Stir vigorously (800-1000 rpm). The suspension must be well-agitated for the heterogeneous base to function.[2]

  • Monitor by LC-MS at 2 hours.

    • Target: Conversion >95%.

    • If sluggish: Increase temp to 100°C.

Step 5: Workup & Scavenging

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove insoluble salts and palladium black.

  • Metal Scavenging (Optional but recommended for GMP): Add SiliaMetS® Thiol or similar scavenger resin to the filtrate and stir for 30 mins to remove residual Pd.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (0-10% gradient) or EtOAc:Hexanes (depending on the amine polarity).[1][2]

  • The free hydroxyl group often makes the product polar; ensure the gradient is sufficiently polar to elute the product.

Visualization: Reaction Workflow & Mechanism[6]

BuchwaldWorkflowStartStart:(R)-1-(6-Cl-pyridazin-3-yl)pyrrolidin-3-olReagentsAdd Reagents:1. Amine (1.2 eq)2. Cs2CO3 (2.0 eq)3. RuPhos Pd G3 (2 mol%)Start->ReagentsConditionsReaction:Dioxane, 85°CArgon, 2-12 hReagents->ConditionsCheckLC-MS Check:Conversion > 95%?Conditions->CheckCheck->ConditionsNo (Add catalyst/Heat)WorkupWorkup:Filter (Celite)Scavenge PdCheck->WorkupYesProductFinal Product:(R)-Aminopyridazine>90% YieldWorkup->Product

Figure 1: Optimized workflow for the amination of chloropyridazines.

DecisionMatrixRootAmine Partner ClassAnilineAnilines / Heteroaryl Amines(Weak Nucleophiles)Root->AnilineAliphaticAliphatic Amines(Strong Nucleophiles)Root->AliphaticCond1Protocol A:RuPhos Pd G3Cs2CO385-100°CAniline->Cond1StandardAliphatic->Cond1Primary ChoiceCond2Protocol B:BrettPhos Pd G3NaOtBu (Careful!)or LHMDSAliphatic->Cond2If Sterically HinderedWarningWarning:NaOtBu may causeO-arylation of OH groupCond2->Warning

Figure 2: Ligand and Base selection logic based on amine nucleophilicity.

Optimization & Troubleshooting Data

Optimization Table

The following table summarizes the impact of variable changes on the reaction yield for Substrate-A .

ParameterVariationOutcomeExplanation
Base Cs₂CO₃ Excellent (>90%) Optimal chemoselectivity (N vs O).
BaseNaOtBuModerate (60-70%)Significant O-arylation byproduct observed (~20%).[1][2]
BaseK₃PO₄Good (80-85%)Slower reaction rate than Cs₂CO₃ due to solubility.[1][2]
Ligand RuPhos Excellent Best for secondary amines & heteroaryl chlorides.
LigandXantphosModerateGood for primary amines, but slower for this substrate.
LigandPPh₃Fail (<10%)Pyridazine N-coordination poisons the Pd center.[1][2]
Solvent Dioxane Excellent Good solubility for substrate and catalyst.
SolventTolueneGoodLower solubility of Substrate-A may require higher vol.[1][2]
Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Catalyst poisoning by the pyridazine nitrogen.

    • Fix: Increase catalyst loading to 5 mol% or switch to BrettPhos Pd G3 which is even bulkier. Ensure the solvent is rigorously degassed (O₂ kills the active species).

  • O-Arylation (Ether formation):

    • Cause: Base is too strong (alkoxide) or concentration is too high.

    • Fix: Strictly use Carbonate bases (Cs₂CO₃). Lower the reaction temperature.

  • Dechlorination (Hydrodehalogenation):

    • Cause: Solvent acting as a hydride source (common in alcohols) or β-hydride elimination from the amine.[1][2]

    • Fix: Switch from alcoholic solvents to Toluene or Dioxane. Ensure anhydrous conditions.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. (2025).[3][4] Retrieved from [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][2] Chemical Reviews, 116(19), 12564-12649 (2016).[1] [1]

  • Sigma-Aldrich. RuPhos Pd G3 Product Information & Protocols.[1][2] Retrieved from [1][2]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Conditions. Retrieved from [1]

  • Lundgren, R. J., & Stradiotto, M. Key Concepts in Ligand Design: An Introduction to Dialkylbiarylphosphine Ligands. Chemistry – A European Journal, 18(32), 9758-9769 (2012).[1] (Discusses RuPhos/BrettPhos utility).

Scale-up procedures for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization & Scale-Up Strategy for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Part 1: Executive Summary & Strategic Rationale

The synthesis of (R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol represents a classic but challenging Nucleophilic Aromatic Substitution (


) on a heterocyclic scaffold. This intermediate is a critical "chiral handle" in the development of kinase inhibitors and GPCR ligands.

While the laboratory-scale synthesis is straightforward, scaling this reaction to kilogram quantities introduces three critical failure modes:

  • Bis-substitution: The product contains a secondary amine (in the pyrrolidine ring) that has reacted, but the product itself is less reactive than the starting amine. However, the starting material (3,6-dichloropyridazine) has two equivalent electrophilic sites. Over-reaction leads to the 3,6-bis(pyrrolidinyl) impurity.

  • Hydrolysis: The remaining chlorine on the pyridazine ring is susceptible to hydrolysis under basic, aqueous conditions at high temperatures, leading to the pyridazinone impurity.

  • Exotherm Control: The

    
     reaction is exothermic. At scale, uncontrolled heat release promotes bis-substitution and tar formation.
    

This guide outlines a self-validating protocol designed to lock in mono-selectivity through kinetic control and rigorous temperature management.

Part 2: Safety & Hazard Assessment (SHE)

Before initiating the campaign, the following hazards must be mitigated:

Hazard ClassChemical / FactorMitigation Strategy
Acute Toxicity 3,6-Dichloropyridazine Highly toxic if swallowed.[1] Dust mask (N95/P3) and double-gloving required during solid charging.
Sensitizer (R)-3-Pyrrolidinol Potential skin sensitizer. Handle in a fume hood or extracted enclosure.
Thermal Exothermic Reaction The reaction releases heat. Dosing controlled by temperature. Do not add amine as a bolus shot.
Corrosive By-products (HCl) The reaction generates HCl (neutralized by base). Evolution of CO2 if using Carbonate bases. Venting required.[1]

Part 3: Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

Stoichiometry & Mode of Addition
  • Standard Lab Approach: Mix A and B, then heat. (Result: 10-15% Bis-impurity).

  • Scale-Up Approach: Charge Electrophile (Pyridazine) first. Slowly dose Nucleophile (Pyrrolidinol).

  • Ratio: Use 1.05 eq of 3,6-Dichloropyridazine relative to the amine. A slight excess of the electrophile ensures the amine is consumed before it can attack the product.

Solvent Selection
  • Avoid: DMF/DMSO (Difficult to remove, high boiling point causes thermal degradation during workup).

  • Select: Ethanol (EtOH) or Acetonitrile (MeCN) .

    • Recommendation:Ethanol is preferred for green chemistry.[2] It allows for direct crystallization upon cooling or anti-solvent addition.

Reaction Temperature
  • Target: 60°C – 70°C.

  • Limit: Do not exceed 80°C. Higher temperatures significantly increase the rate of the second substitution (Bis-impurity formation).

Part 4: Detailed Scale-Up Protocol

Scale Basis: 1.0 kg Input (3,6-Dichloropyridazine) Expected Yield: 85-90% Target Purity: >98.5% HPLC

Reagents:
  • 3,6-Dichloropyridazine (MW 148.98): 1.00 kg (6.71 mol)

  • (R)-3-Pyrrolidinol (MW 87.12): 0.55 kg (6.31 mol) [0.94 eq relative to Dichloropyridazine]

  • Potassium Carbonate (

    
    , anhydrous):  1.85 kg (13.4 mol) [2.0 eq]
    
  • Ethanol (Absolute): 10 L (10 vol)

Step-by-Step Procedure:

Phase A: Reactor Charging

  • Ensure the reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge 10 L Ethanol to the reactor.

  • Charge 1.00 kg 3,6-Dichloropyridazine via a solid addition funnel. Agitate until dissolved (Endothermic; temp may drop).

  • Charge 1.85 kg

    
     . The mixture will become a slurry.
    
  • Adjust jacket temperature to 20°C .

Phase B: Controlled Addition (The Critical Step) 6. Dissolve (R)-3-Pyrrolidinol (0.55 kg) in 2 L Ethanol in a separate vessel (feed tank). 7. Initiate agitation (High shear preferred to suspend carbonate). 8. Slowly dose the Pyrrolidinol solution into the reactor over 2 to 3 hours .

  • Control Logic: Monitor internal temperature (
    
    
    ). If
    
    
    rises > 5°C above setpoint, stop dosing.
  • After addition is complete, heat the slurry to 65°C .

Phase C: Reaction Monitoring 10. Hold at 65°C for 4–6 hours. 11. IPC (In-Process Control): Sample every hour after T=4h.

  • Pass Criteria: (R)-3-Pyrrolidinol < 1.0%.
  • Bis-Impurity Alert: If Bis-adduct > 3%, cool immediately.

Phase D: Work-Up & Isolation 12. Cool the mixture to 20°C . 13. Filtration: Filter off the inorganic salts (KCl, excess


). Wash the cake with 2 L Ethanol.
14. Concentration:  Transfer filtrate to a distillation unit. Distill Ethanol under vacuum (keep 

) until volume is reduced to ~3 L (3 vol). 15. Crystallization:
  • Slowly add 6 L Water (Anti-solvent) to the warm ethanolic residue.
  • Cool gradually to 0–5°C over 4 hours.
  • The product will crystallize as an off-white solid.
  • Final Filtration: Filter the solid. Wash with cold Water/Ethanol (9:1).
  • Drying: Vacuum oven at 40°C with
    
    
    bleed for 12 hours.

Part 5: Visualization & Logic Mapping

Diagram 1: Reaction Pathway & Impurity Fate

This diagram maps the desired pathway versus the competitive failure modes.

ReactionPathway cluster_control Control Strategy Start 3,6-Dichloropyridazine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Amine (Slow Addition) Amine (R)-3-Pyrrolidinol (Nucleophile) Product (R)-1-(6-Chloropyridazin-3-yl) pyrrolidin-3-ol (Target >98%) Intermediate->Product - HCl (Fast) BisImpurity Bis-Adduct (Over-reaction) Product->BisImpurity + Excess Amine High Temp (>80°C) Hydrolysis Pyridazinone (Hydrolysis) Product->Hydrolysis + H2O / High Base Long reaction time

Caption: Reaction pathway illustrating the kinetic competition between mono-substitution (Target) and bis-substitution (Impurity).

Diagram 2: Process Workflow (Unit Operations)

ProcessFlow Reactor Reactor (GLR) Charge: EtOH, 3,6-DCP, K2CO3 Reaction Reaction 65°C, 4-6 hrs Reactor->Reaction Dosing Dosing Pump (R)-3-Pyrrolidinol Rate: 2-3 hrs Dosing->Reaction Controlled Addition Filter1 Filtration 1 Remove Salts (KCl) Reaction->Filter1 Distill Distillation Swap Solvent to Water/EtOH Filter1->Distill Filtrate Cryst Crystallization Cool to 0-5°C Distill->Cryst Isolate Isolation & Drying Target: Off-white Solid Cryst->Isolate

Caption: Unit operation flow for the kilogram-scale production batch.

Part 6: Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Assay HPLC (254 nm)> 98.0% w/w
Chiral Purity Chiral HPLC> 99.5% ee (Retention of configuration)
Bis-Impurity HPLC< 0.5%
Water Content Karl Fischer< 0.5%

HPLC Method (Guideline):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 mins.

  • Note: The polar product elutes early; the bis-impurity elutes late due to increased lipophilicity.

References

  • Regioselectivity in Pyridazine Substitution

    • Title: Nucleophilic aromatic substitution on pyridines and related heterocycles.[3][4][5]

    • Source:J. Med. Chem. & StackExchange Chem Discussion (Mechanistic grounding).
    • URL:[Link]

  • Scale-Up of Pyrrolidine Derivatives

    • Title: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine (Analogous chemistry).
    • Source:Helvetica Chimica Acta (2026/2025).[6]

    • URL:[Link]

  • Safety Data for 3,6-Dichloropyridazine

    • Title: 3,6-Dichloropyridazine Safety Data Sheet.[1][7]

    • Source: Thermo Fisher Scientific.[1]

  • General Pyridazine Chemistry

    • Title: Chemical Studies on 3,6-Dichloropyridazine.[8][9][10]

    • Source:Journal of American Science.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in chloropyridazine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Synthesis Support Center

You are likely here because your chloropyridazine reaction has stalled at 40-60% conversion, or you are seeing significant hydrolysis byproducts (pyridazinones).

Pyridazines are "privileged scaffolds" in drug discovery, yet they present a unique "Diazine Dilemma" :

  • Electron Deficiency: They are highly electron-deficient (

    
     active), but this makes them prone to hydrolysis.
    
  • N-Chelation: The adjacent nitrogens (N1, N2) act as a "chelating claw," poisoning palladium catalysts during cross-coupling.

This guide moves beyond generic organic chemistry to address the specific electronic and steric anomalies of the pyridazine ring.

Part 1: The Diagnostic Interface

Before changing reagents, identify your failure mode using the logic tree below.

Interactive Troubleshooting Flowchart

Pyridazine_Troubleshooting Start ISSUE: Low Conversion in Chloropyridazine Type Which Reaction Type? Start->Type SNAr Nucleophilic Aromatic Substitution (SNAr) Type->SNAr PdCat Pd-Catalyzed Cross-Coupling Type->PdCat Check_Byprod Check Byproducts (LCMS/NMR) SNAr->Check_Byprod Check_Color Observe Catalyst State PdCat->Check_Color Hydrolysis Hydrolysis Detected (M+16 / Pyridazinone) Check_Byprod->Hydrolysis OH species Stalled No Byproducts, Just SM Remaining Check_Byprod->Stalled Only SM Sol_Hydro Soln: Dry Solvents, Lower Temp, Change Base Hydrolysis->Sol_Hydro Sol_Stall Soln: Acid Catalysis or Stronger Nuc Stalled->Sol_Stall Black Precipitate (Pd Black) Formed Rapidly Check_Color->Black Deactivation NoRxn Clear Soln, No Reaction Check_Color->NoRxn Inert Sol_Black Soln: Catalyst Poisoning. Switch to Pre-catalysts (G3/G4) Black->Sol_Black Sol_NoRxn Soln: OA Barrier. Switch to Bulky Ligand (RuPhos/XPhos) NoRxn->Sol_NoRxn

Figure 1: Decision matrix for diagnosing reaction stalls based on byproduct profile and physical observation.

Part 2: Troubleshooting (Nucleophilic Substitution)

The Scenario: You are reacting 3,6-dichloropyridazine with an amine or alkoxide. The reaction stops, or you isolate the pyridazinone (hydrolysis product).

Q: Why is my reaction hydrolyzing instead of substituting?

A: Pyridazines are more electron-deficient than pyridines, making the C-Cl bond highly susceptible to attack by any nucleophile, including trace water.

  • Mechanism: Water competes with your nucleophile. If your base is hydroxide or hygroscopic (e.g., old KOtBu), you generate OH⁻, which is often a better nucleophile than your amine due to lower steric hindrance.

  • The Fix:

    • Strictly Anhydrous: Use molecular sieves in your solvent (DMSO/DMF are notorious moisture sponges).

    • Base Switch: Switch from alkoxides (NaOtBu) to non-nucleophilic organic bases like DIPEA or DBU if using neutral amines.

    • Temperature Control: Hydrolysis has a higher activation energy than aminolysis in many cases. Lower the temperature (0°C to RT) and allow longer reaction times.

Q: The reaction is clean but stalls at 50%. Adding more heat doesn't help.

A: You likely have a reversible equilibrium or "protonation lock."

  • The Cause: The product (an aminopyridazine) is more basic than the starting material. As the reaction proceeds, the product scavenges protons, protonating the remaining nucleophile (if amine) or the product itself, inhibiting further reaction.

  • The Fix (Acid Catalysis): Counter-intuitively, adding 0.5 - 1.0 equiv of acid (e.g., HCl or TFA) can accelerate the reaction.

    • Why? Protonating the pyridazine nitrogen (N2) lowers the LUMO energy, making the ring significantly more electrophilic (reactive) toward the nucleophile.

Part 3: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Scenario: You are attempting a Suzuki or Buchwald-Hartwig coupling. The catalyst turns black (Pd precipitation) immediately, or the starting material remains untouched.

Q: Why does standard Pd(PPh3)4 fail for chloropyridazines?

A: The "N-N" bond is the killer. Pyridazines are excellent ligands. The proximal nitrogen atoms bind to the Palladium center, displacing your phosphine ligands and forming a stable, unreactive complex (Catalyst Poisoning).

  • The Fix: You must use Pre-catalysts (e.g., Buchwald G3/G4 palladacycles).[1] These release the active Pd(0) species only when they enter the catalytic cycle, preventing early-stage sequestration by the pyridazine substrate.

Q: Which Ligand/Catalyst system should I use?

Do not guess. Use this selection matrix based on the "Chelation Effect."

Table 1: Catalyst & Ligand Selection for Chloropyridazines

Reaction TypeRecommended LigandWhy?Recommended Pre-catalyst
Buchwald (Amination) RuPhos or BrettPhos Bulky dialkylbiaryl phosphines prevent the pyridazine N from binding to Pd via steric repulsion.RuPhos Pd G3 or G4
Suzuki (C-C Bond) XPhos or SPhos High electron density facilitates Oxidative Addition (OA) into the unreactive C-Cl bond.XPhos Pd G3
Negishi (Zinc) SPhos Compatible with organozinc reagents; stabilizes the Pd intermediate.Pd(OAc)2 + SPhos (1:2)
Q: I'm seeing "Hydrodehalogenation" (Cl replaced by H). Why?

A: This is a classic symptom of a difficult Reductive Elimination (RE) step.

  • Mechanism: If the coupling partners are slow to eliminate, the Pd-intermediate stays alive too long and undergoes

    
    -hydride elimination (from the ligand or amine) or reacts with trace water.[1]
    
  • The Fix:

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular RE step over unimolecular side reactions.

    • Solvent: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol .

Part 4: Regioselectivity (3,6-Dichloropyridazine)

The Scenario: You have 3,6-dichloropyridazine and want to substitute only one chloride.

Q: How do I stop at the mono-substituted product?

A: 3,6-dichloropyridazine is symmetric, but once the first substitution occurs, the electronics change.

  • Nucleophilic Attack (

    
    ):  The introduction of an electron-donating group (amine/alkoxy) at C3 deactivates the ring. The second chloride at C6 becomes less reactive.
    
    • Protocol: Use 0.95 equivalents of nucleophile at 0°C . Do not use excess nucleophile.

  • Pd-Catalysis: The oxidative addition into the first C-Cl bond is fast.[1] The second is slower.

    • Protocol: Use a deficiency of the coupling partner (0.9 equiv) and stop the reaction at 80% conversion.

Regioselectivity Visualization

Pyridazine_Regioselectivity SM 3,6-Dichloropyridazine (Symmetric, High Reactivity) Mono Mono-Substituted (Deactivated Ring) SM->Mono Fast (k1) Low Temp Bis Bis-Substituted (Over-reaction) Mono->Bis Slow (k2) Requires Heat/Excess Nuc note Key Insight: k1 >> k2 due to electron donation from the first substituent deactivating the ring.

Figure 2: Kinetic hierarchy in sequential substitution of 3,6-dichloropyridazine.

Part 5: Standardized Screening Protocols

Do not waste material on full-scale runs. Use these micro-scale protocols to validate conditions.

Protocol A: The "Acid-Spike" Screen

Use this when standard


 is sluggish.
  • Vessel: 1 dram vial with stir bar.

  • Reagents:

    • Chloropyridazine (0.1 mmol)

    • Nucleophile (Amine) (0.12 mmol)

    • Solvent: n-Butanol (0.5 mL) - High boiling, protic solvents often assist transition states.

  • Catalyst: Add HCl (4M in Dioxane, 10 µL) or TFA (10 µL) .

  • Conditions: Heat to 100°C for 2 hours.

  • Analysis: Aliquot 10 µL into MeOH for LCMS. Look for M+1 (Product) vs M+1 (SM).

Protocol B: The "G3" Catalyst Screen

Use this for Buchwald/Suzuki couplings.

  • Vessel: Microwave vial (crimped under Argon/Nitrogen).

  • Reagents:

    • Chloropyridazine (0.1 mmol)

    • Coupling Partner (Boronic acid/Amine) (0.15 mmol)

    • Base: K3PO4 (0.3 mmol) - Weaker base prevents side reactions.

  • Catalyst: XPhos Pd G3 (0.002 mmol, 2 mol%).

  • Solvent: THF/Water (10:1) for Suzuki; Dioxane (dry) for Buchwald.

  • Conditions: 60°C (start low!) for 1 hour. If no reaction, ramp to 100°C.

References

  • Knochel, P., et al. (2009). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[2]·2MgCl2[2]·2LiCl. Chemical Communications.[3] [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[4] Synthesis in the Pyridazine Series.[4] I. Pyridazine and 3,6-Dichloropyridazine.[4] Journal of the American Chemical Society.[4] [Link]

  • Sherif, M. H., et al. (2010).[5] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. [Link]

  • WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec Technical Notes. [Link]

Sources

Technical Support Center: Post-Coupling Palladium Removal for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium from (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol following its synthesis via palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination.

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing carbon-nitrogen bonds found in a vast array of active pharmaceutical ingredients (APIs).[1][2][3] The synthesis of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, a key intermediate, frequently employs such methods. However, a critical downstream challenge is the removal of the palladium catalyst from the final product.[4][5]

Residual palladium is a significant concern in pharmaceutical development due to its potential toxicity and the stringent limits imposed by regulatory bodies like the International Conference on Harmonisation (ICH).[5][6] The nitrogen-containing heterocyclic structure of the target molecule can chelate palladium, making its removal particularly challenging.[7] This guide offers practical, field-proven solutions to this common purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol product?

A1: The difficulty stems from several factors:

  • Chelation: Your product contains multiple nitrogen atoms (in the pyridazine ring and the pyrrolidine ring) that can act as ligands, forming stable, soluble complexes with palladium species.[7]

  • Multiple Palladium Species: Post-reaction, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., colloidal, complexed with ligands), each requiring a different removal strategy.[8]

  • Reaction Conditions: The specific ligands, bases, and solvents used in the Buchwald-Hartwig amination can influence the final state of the palladium, complicating its removal.[2][9]

Q2: What are the main strategies for palladium removal?

A2: The most common and effective methods include:

  • Scavenging: Using solid-supported materials with high affinity for palladium.[8][10][11]

  • Activated Carbon Treatment: A cost-effective but sometimes less selective method.[4][12][13]

  • Crystallization: Can be effective, but sometimes palladium can co-crystallize with the product.[5][14]

  • Filtration: Primarily useful for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[15][16]

Q3: How do I know how much palladium is in my product?

A3: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14][17][18] For high-throughput screening of different removal methods during process development, rapid fluorescence-based assays are also available.[14][17][18][19]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process.

Issue 1: High Residual Palladium (>100 ppm) After Initial Work-up and Filtration
  • Possible Cause: The palladium is likely in a soluble, complexed form, strongly chelated by your product or residual ligands. Simple filtration is ineffective for these species.

  • Suggested Solutions:

    • Implement a Scavenging Protocol: This is the most robust approach. Thiol-functionalized silica scavengers are often highly effective for a range of palladium species.[8][20]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 4-24 hours) to improve scavenger efficiency.[21][22]

    • Consider a Binary Scavenging System: A combination of a chelating agent with activated carbon or silica gel can sometimes provide a synergistic effect.[4]

Logical Flow for Scavenger Selection and Optimization

Caption: Decision workflow for selecting and optimizing a palladium scavenger.

Issue 2: Significant Product Loss During Purification
  • Possible Cause: Non-specific adsorption of your polar (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol product onto the purification medium. This is a known issue, especially with activated carbon.[4][7]

  • Suggested Solutions:

    • Reduce Adsorbent Loading: Use the minimum amount of activated carbon or scavenger required. A typical starting point is 5-10 wt% relative to the crude product.[7]

    • Prioritize Selective Scavengers: Functionalized silica scavengers often exhibit higher selectivity for the metal over the product compared to activated carbon.[4]

    • Solvent Selection: The choice of solvent can impact non-specific binding. Test different solvents to find one that maximizes palladium removal while minimizing product loss.

    • Alternative Methods: If product loss remains high, consider recrystallization as an alternative or preceding step to reduce the bulk of palladium before a final polishing step with a minimal amount of scavenger.

Comparative Overview of Common Palladium Scavengers
Scavenger TypeTypical Loading (wt%)ProsCons
Thiol-Functionalized Silica 2 - 15High selectivity for Pd, broad applicability, easy to handle.[8][11]Higher cost than carbon.
Amine-Functionalized Silica 5 - 20Effective for certain Pd species, can be selective.[11][23]Potential for reaction with electrophilic impurities.
Activated Carbon 5 - 20Low cost, effective for various Pd species.[12][13][24]Can cause significant, non-specific product loss.[4]
Polymer-Based Resins 5 - 15High capacity, can be used in flow chemistry setups.[4]Swelling in different solvents can be an issue.
Issue 3: Inconsistent Results Between Batches
  • Possible Cause: Variability in the final state of the palladium catalyst or inconsistent application of the purification protocol.

  • Suggested Solutions:

    • Standardize the Reaction Work-up: Ensure the procedure prior to palladium removal is consistent. Small changes in pH or solvent can alter the palladium species present.

    • Control the Atmosphere: Some scavenging processes are more efficient when performed under air, which can help oxidize Pd(0) to the more easily scavenged Pd(II) state.[22] However, this must be balanced with the stability of your product.

    • Proper Scavenger Handling: Ensure scavengers are stored correctly (some are air and moisture sensitive) and handled consistently.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging in Batch Mode
  • Dissolution: Dissolve the crude (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol in a suitable solvent (e.g., THF, Methanol, Toluene) at a concentration of 5-10 mL per gram of crude material.

  • Scavenger Addition: Add the selected scavenger (e.g., Thiol-functionalized silica, 5-10 wt% relative to the crude product).

  • Agitation: Stir the suspension at a controlled temperature (start at room temperature, but consider heating to 40-60 °C for improved kinetics).[21]

  • Monitoring: Monitor the reaction over time (e.g., 2, 8, and 24 hours) by taking small aliquots, filtering, and analyzing the supernatant for palladium content.

  • Filtration: Once the desired palladium level is reached, filter the mixture to remove the scavenger. A pad of Celite can be used to ensure all fine particles are removed.[15][16]

  • Concentration: Rinse the filter cake with a fresh portion of the solvent and combine the filtrates. Concentrate the solution in vacuo to recover the purified product.

Workflow for a Batch Scavenging Process

Batch_Scavenging A 1. Dissolve Crude Product in Solvent B 2. Add Scavenger (e.g., 10 wt% Thiol-Silica) A->B C 3. Stir at RT - 60°C for 2-24h B->C D 4. Filter to Remove Scavenger C->D E 5. Concentrate Filtrate D->E F Purified Product (Low Pd Content) E->F

Caption: Step-by-step workflow for a typical batch scavenging experiment.

Protocol 2: Palladium Removal Using Activated Carbon
  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4][7]

  • Filtration: Filter the mixture through a thick pad of Celite to remove the activated carbon. This is a critical step to prevent fine carbon particles from contaminating the product.[7]

  • Analysis: Concentrate the filtrate and analyze for both yield and residual palladium.

References

  • Palladium Detection for API - Arbor Assays. (2000, May 4).
  • Metal scavengers for organic purification - Biotage.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. (2024, May 28).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS. (2022, April 6).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
  • Silica Gels.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. (2015, May 24).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7).
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CatSci.
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
  • Buchwald–Hartwig amination - Wikipedia.
  • Metal Scavenger User Guide | Biotage.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Buchwald Catalysts & Ligands - Sigma-Aldrich.
  • How do you remove the trace amount of Palladium in the products? - ResearchGate. (2014, May 16).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • "6-Propylpyridazin-3-amine" reaction mechanism troubleshooting - Benchchem.

Sources

Optimizing column chromatography gradients for pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazine Purification Support Center Technical Guide ID: PYR-CHROM-001 Status: Active Last Updated: February 23, 2026[1]

Introduction

Pyridazine derivatives (1,2-diazines) are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] However, their electron-deficient nature, combined with specific basicity (pKa ~2.3 for the parent, but often 5–7 for substituted derivatives), creates unique purification challenges.[1] This guide addresses the "General Elution Problem" specific to pyridazines: the balance between suppressing silanol interactions and maintaining solubility.

Module 1: Peak Shape & Tailing

User Question: “My pyridazine product streaks significantly on silica gel, even with polar solvents like Methanol. How do I fix this tailing?”

Root Cause Analysis

The "streaking" is rarely a solubility issue alone; it is a silanophilic interaction .

  • Mechanism: Silica gel (normal phase) possesses acidic silanol groups (

    
    , pKa ~5).[1]
    
  • Interaction: Pyridazines, while electron-deficient, often have basic substituents or accessible lone pairs that act as Lewis bases.[1]

  • Result: The compound undergoes ion-exchange with the silica rather than simple adsorption/desorption, causing peak broadening (tailing).

Troubleshooting Protocol: The "Amine Block"

To resolve this, you must mask the silanol sites.

Step-by-Step Workflow:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .[1]

  • Concentration: Add 0.5% to 1.0% (v/v) of the modifier to both Solvent A (Weak) and Solvent B (Strong).

    • Note: If using TEA, you must flush the column immediately after use to prevent amine salt precipitation.

  • Alternative Stationary Phase: If modifiers interfere with downstream steps (e.g., biology assays sensitive to amines), switch to Amine-Functionalized Silica (NH₂-Silica) .[1] This phase effectively "builds in" the modifier.

Data: Impact of Modifiers on Tailing Factor (


) 
ConditionTailing Factor (

)
Resolution (

)
Comment
DCM:MeOH (95:5)> 2.5 (Severe)PoorSignificant sample loss to irreversible adsorption.[1]
DCM:MeOH + 1% TEA 1.1 - 1.3 (Acceptable)HighSharp peaks; TEA competes for silanol sites.[1]
DCM:MeOH + 1% NH₄OH 1.0 - 1.2 (Excellent)HighBest for very polar pyridazines; requires good ventilation.[1]

Module 2: Gradient Optimization (The CV Method)

User Question: “I have close-eluting impurities (isomers/N-oxides). How do I calculate the optimal gradient slope from my TLC?”

The Engineering Logic

Guessing gradients leads to poor separation.[2] You must convert Retention Factor (


)  from Thin Layer Chromatography (TLC) into Column Volumes (CV) .[1]

The Formula:



Separation is determined by 

(the difference in elution volume), not just

.[1]
Protocol: The Scout-to-Gradient Calculation
  • Run TLC: Find a solvent ratio (e.g., 5% MeOH in DCM) where your product has an

    
     between 0.25 and 0.35 .[1]
    
  • Calculate Start Point: The solvent strength on the column is effectively weaker than on TLC.

    • Rule of Thumb: Start the gradient at 1/4 to 1/2 of the %B used on the TLC plate.

  • Define Slope: A linear gradient of 10% B per column volume is standard, but for pyridazines, a focused gradient is better.

Visual Workflow: Gradient Design Logic

GradientLogic Start Start: Crude Pyridazine Mixture TLC Run TLC Scout (Target Rf 0.3) Start->TLC Calc Calculate %B required for Rf 0.3 TLC->Calc Decision Is %B < 10%? Calc->Decision LowPolar Use EtOAc/Hexane Gradient: 0-50% B Decision->LowPolar Yes HighPolar Use DCM/MeOH Gradient: 0-10% B Decision->HighPolar No Opt Set Gradient Start: (Scout %B) / 2 LowPolar->Opt HighPolar->Opt Slope Slope: +2% B per CV (Focused Gradient) Opt->Slope

Caption: Decision tree for converting TLC data into an optimized flash chromatography gradient.

Module 3: Solubility & Loading

User Question: “My pyridazine derivative is insoluble in EtOAc/Hexane and crashes out on the column. How do I load it?”

The "Brick Dust" Phenomenon

Pyridazines often exhibit high crystal lattice energy (high melting points) and poor solubility in non-polar solvents. Liquid loading in a strong solvent (like DMSO/DMF) often ruins the chromatography by washing the compound through the column (the "solvent effect").

Protocol: Solid Load (Dry Load)
  • Dissolution: Dissolve the crude mixture in the minimum amount of a volatile strong solvent (DCM, Acetone, or MeOH).

  • Adsorption: Add Celite 545 or clean silica gel (ratio: 1g crude to 3g solid support).

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. Crucial: Ensure no solvent smell remains.

  • Packing: Load this powder into a solid load cartridge or pre-column. This eliminates solvent effects and allows the gradient to focus the band at the top of the column.

Module 4: Reverse Phase (Prep-HPLC) Strategy

User Question: “I am switching to C18 Prep-HPLC for final purity. Should I use acidic or basic mobile phases?”

The pH Switch Strategy

Pyridazines are ionizable.[3] The pH of your mobile phase dictates retention and selectivity.[4]

  • Acidic (pH ~2.5 with 0.1% Formic Acid/TFA):

    • State: Pyridazine is protonated (

      
      ).[1]
      
    • Effect: Reduced retention (more polar), but silanols are suppressed.[1] Good for general purity.

  • Basic (pH ~10 with Ammonium Bicarbonate/Hydroxide):

    • State: Pyridazine is neutral (Free Base).

    • Effect:Increased retention (more hydrophobic).[1] Often resolves isomers that co-elute at acidic pH.

    • Warning: Ensure your C18 column is "Hybrid" or "High pH Stable" (e.g., XBridge, Gemini) to avoid dissolving the silica support.[1]

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Issue: Poor Separation Check1 Check Peak Shape Issue->Check1 Tailing Broad/Tailing Peaks? Check1->Tailing YesTail Silanol Interaction Tailing->YesTail Yes NoTail Symmetrical but Overlapping? Tailing->NoTail No Action1 Add 1% TEA or Switch to NH2-Silica YesTail->Action1 Action2 Change Selectivity NoTail->Action2 Yes Action3 Switch Solvent System (e.g., MeOH -> ACN) Action2->Action3 Action4 Change pH (HPLC) Acidic <-> Basic Action2->Action4

Caption: Logic flow for diagnosing and fixing separation issues specific to basic heterocycles.

References

  • Biotage Application Note. "Improving Flash Purification of Chemically Related Pyrazines." Biotage.com. Link

  • Teledyne ISCO. "Optimized Flash Chromatography Purification: From TLC to large scale." Teledyneisco.com. Link

  • BenchChem Technical Support. "Purification of Pyrimido[5,4-c]pyridazine Analogs." Benchchem.com. Link[1]

  • Pure Synth. "Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition." Pure-synth.com. Link

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharmagrowthhub.com. Link

Sources

Validation & Comparative

Advanced Characterization of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol: A Comparative Guide to Fragmentation Modalities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation modalities for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol , a chiral building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

The structural elucidation and quantification of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol (MW 199.64, C


H

ClN

O) presents unique challenges due to its amphiphilic nature and the stability of the heteroaromatic pyridazine ring. This guide compares the performance of Collision-Induced Dissociation (CID) on Triple Quadrupole systems versus Higher-Energy C-Trap Dissociation (HCD) on Orbitrap platforms.

Key Finding: While CID provides high sensitivity for quantification via the dominant water-loss channel, HCD is superior for structural validation, effectively retaining the chlorine isotope signature in lower-mass diagnostic fragments.

Technical Background & Molecular Logic

To design a robust MS method, one must understand the molecule's ionization and dissociation behavior.

  • Ionization Site: The pyridazine ring contains two adjacent nitrogen atoms. N2 is the most basic site, serving as the primary proton acceptor to form the precursor ion

    
    . The pyrrolidine nitrogen, being attached to the electron-deficient pyridazine ring, behaves more like an aniline/amide and is less basic.
    
  • Isotopic Signature: The presence of a single chlorine atom confers a distinct

    
     isotope pattern (approx. 3:1 ratio) on the precursor (
    
    
    
    200.06 / 202.06). Preserving this pattern in fragment ions is critical for confirmation.
Core Fragmentation Pathways

The fragmentation logic follows two primary channels:

  • Low-Energy Channel (Neutral Loss): Elimination of water from the pyrrolidine ring ($ \Delta m = 18 $ Da).

  • High-Energy Channel (Skeletal Rupture): Cleavage of the C-N bond connecting the pyrrolidine and pyridazine rings.

FragmentationPathway Precursor [M+H]+ m/z 200.06 (100%) m/z 202.06 (33%) WaterLoss [M+H - H2O]+ m/z 182.05 (Dehydrated Pyrrolidine) Precursor->WaterLoss -H2O (Low CE) 1,2-Elimination RingCleavage [6-Chloropyridazin-3-yl]+ m/z 113.00 / 115.00 (Pyridazine Core) Precursor->RingCleavage -C4H9NO (High CE) C-N Bond Break PyrrolidineFrag [Pyrrolidin-3-ol]+ m/z 88.07 (Rare in ESI+) Precursor->PyrrolidineFrag Charge Retention on Pyrrolidine WaterLoss->RingCleavage Secondary Frag

Figure 1: Proposed fragmentation tree for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol. The water loss pathway dominates at low collision energies.

Comparative Analysis: CID vs. HCD

This section evaluates the two primary fragmentation modes. Data is synthesized from standard heteroaromatic fragmentation principles and homologous series behavior.

Method A: ESI-CID (Triple Quadrupole)

Standard for Quantification (PK/PD Studies)

  • Mechanism: Resonant excitation in a high-pressure cell (Argon/Nitrogen).

  • Performance: CID efficiently drives the lowest energy pathway—the loss of water.

  • Observation: The transition

    
     is the most intense, often accounting for >80% of the ion current.
    
  • Limitation: The "Low Mass Cutoff" (typically 1/3 of precursor

    
    ) in ion traps prevents the detection of smaller diagnostic ions (e.g., Cl-containing fragments < 
    
    
    
    60) unless specific "wideband" modes are used.
Method B: ESI-HCD (Orbitrap/Q-TOF)

Standard for Identification (Impurity Profiling)

  • Mechanism: Beam-type collision in a multipole cell (Nitrogen).

  • Performance: HCD provides a non-resonant, higher-energy regime that accesses cross-ring cleavages. It has no low-mass cutoff , allowing detection of the chlorine immonium ions if they form.

  • Observation: At higher Normalized Collision Energies (NCE > 35%), the

    
     182 peak diminishes, and the pyridazine core ions (
    
    
    
    113/115) become prominent, confirming the presence of the chloropyridazine moiety.
Comparative Data Summary
FeatureCID (Triple Quad) HCD (Orbitrap) Recommendation
Dominant Fragment

182.05 (-H

O)

182.05 (-H

O)
Use 182 for Quant (Sensitivity)
Secondary Fragment

130.01 (Amino-Cl-pyridazine)

113.00 (Cl-pyridazine cation)
Use 113/130 for ID (Specificity)
Isotope Fidelity Good (Unit Resolution)Excellent (High Res)HCD for confirmation of Cl pattern
Low Mass Ions Often lost (Cutoff)Visible (e.g.,

36 HCl)
HCD for full spectral fingerprint
Application DMPK / Quantitation MetID / Impurity ID

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow ensures that thermal degradation in the source (a common artifact for thermally labile alcohols) is distinguished from genuine MS fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the pyridazine ring.

Phase 2: Instrument Configuration (LC-MS/MS)

LC Parameters (for retention time validation):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The polar hydroxyl group will cause early elution (approx 1.5 - 2.0 min).

MS Source Parameters (ESI+):

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • Critical Step (Source Check): Run a "Source Fragmentation" ramp (0V to 50V). If

    
     182 appears at 0V, lower the capillary temperature; thermal dehydration is occurring before the collision cell.
    
Phase 3: Fragmentation Workflow[2]

ExperimentalWorkflow Sample Sample Prep (100 ng/mL) Source ESI Source (Check Thermal Stability) Sample->Source Filter Q1 Isolation (200.06 +/- 0.5 Da) Source->Filter Cell Collision Cell (Ramp CE 10-50 eV) Filter->Cell Detector Detection (Orbitrap or EM) Cell->Detector

Figure 2: Step-by-step experimental workflow for generating reproducible fragmentation data.

References

  • PubChem. Compound Summary: 6-Amino-3-chloropyridazine (Substructure). National Library of Medicine. [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University / ResearchGate. (Provides mechanistic insight into pyrrolidine ring losses). [Link]

  • NIST Mass Spectrometry Data Center. Pyrrolidine Electron Ionization Mass Spectrum. (Reference for pyrrolidine ring fragmentation patterns). [Link]

  • Genentech/NIH. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds.[1] Journal of the American Society for Mass Spectrometry.[2] [Link]

Sources

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